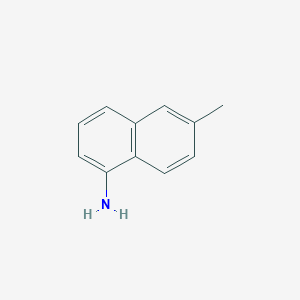
1-氯-4-氟-2-甲基-5-硝基苯
描述
1-Chloro-4-fluoro-2-methyl-5-nitrobenzene is a chemical compound with the molecular formula C7H5ClFNO2 . It has a molecular weight of 189.57 . This compound is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The InChI code for 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene is1S/C7H5ClFNO2/c1-4-2-6(9)7(10(11)12)3-5(4)8/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
1-Chloro-4-fluoro-2-methyl-5-nitrobenzene is a solid at room temperature . The compound should be stored in a refrigerator .科学研究应用
合成多种杂环化合物
1-氯-2-甲基-4-硝基苯,也称为2-氯-5-硝基甲苯,是合成多种杂环化合物的重要的构建块 . 杂环化合物是许多药物和功能性材料的关键结构,这使得该化合物在合成化学中具有价值。
工业化学品的生产
该化合物用于生产许多工业化学品 . 它的反应性和结构特征使其成为各种化学反应中的通用起始材料。
合成药物
异构体2-氯-6-硝基甲苯在结构上类似于1-氯-4-氟-2-甲基-5-硝基苯,是合成药物(如支气管扩张剂化合物血管扩张素)的常见中间体 . 我们推测该化合物可能具有类似的应用。
偶氮染料和硫化染料的生产
1-氯-4-硝基苯用于工业生产偶氮染料和硫化染料 . 这些染料广泛用于纺织、皮革和食品行业。
环境污染物
不幸的是,1-氯-4-硝基苯存在于工业废水中,是一种严重的环境污染物 . 重要的是研究这种化合物以了解其对环境的影响并开发安全处置或降解的方法。
生物降解研究
据报道,几种假单胞菌属物种能够在有氧条件下将单硝基化合物还原为相应的苯胺 . 细菌菌株LW1(鞘氨醇杆菌科)利用1-氯-4-硝基苯作为唯一的碳源、氮源和能源,并将1-氯-4-硝基苯转化为2-氨基-5-氯苯酚 . 这使得该化合物对生物降解和环境修复研究很有意义。
安全和危害
This compound is harmful by inhalation, in contact with skin, and if swallowed . Safety precautions include wearing suitable personal protective equipment, using only in a chemical fume hood, and washing skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes if skin contact occurs .
属性
IUPAC Name |
1-chloro-4-fluoro-2-methyl-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c1-4-2-6(9)7(10(11)12)3-5(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWZCTKTAOOLAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40438520 | |
| Record name | 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
170098-88-1 | |
| Record name | 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Q & A
Q1: What is the role of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene in the synthesis of 1-Allyl-6-chloro-7-methyl-1,4-dihydroquinoxaline-2,3-dione?
A1: 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene serves as a crucial intermediate in the multi-step synthesis of the target compound, 1-Allyl-6-chloro-7-methyl-1,4-dihydroquinoxaline-2,3-dione. The synthesis starts with the nitration of 1-chloro-4-fluoro-2-methylbenzene to yield 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene in high yield []. This nitro-substituted compound then undergoes a series of reactions, including amination, reduction, and cyclization, ultimately leading to the formation of the final product.
Q2: How is 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene synthesized?
A2: The paper describes a highly efficient synthesis of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene []. 1-chloro-4-fluoro-2-methylbenzene is reacted with concentrated sulfuric acid and a nitrating agent. This reaction results in the introduction of a nitro group (-NO2) at the 5th position of the benzene ring, leading to the formation of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene with a 94% yield [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



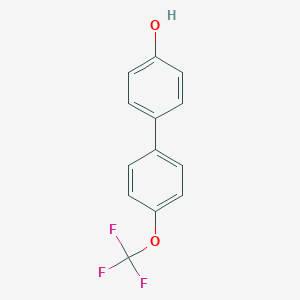
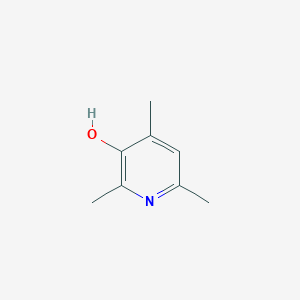


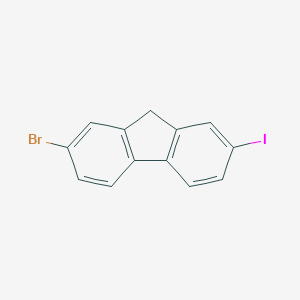

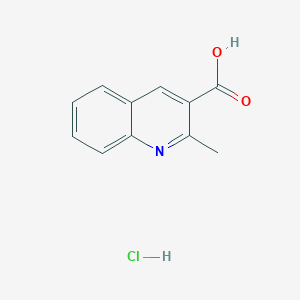

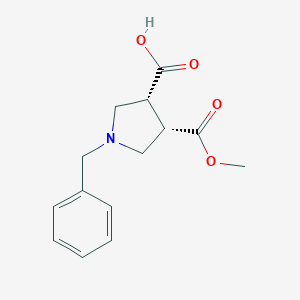
![8H-Cyclopent[a]acenaphthylen-8-one, 6b,7-dihydro-6b-hydroxy-1,6,7,9-tetramethyl-](/img/structure/B180367.png)
![9-(4-Phenylphenyl)-10-[10-(4-phenylphenyl)anthracen-9-yl]anthracene](/img/structure/B180369.png)

